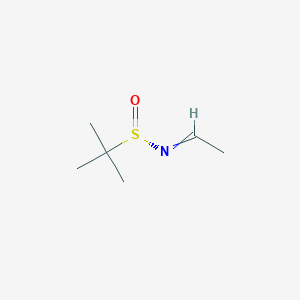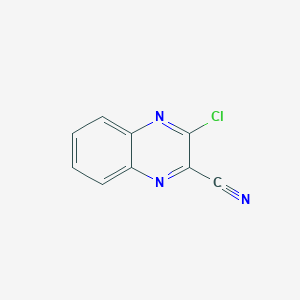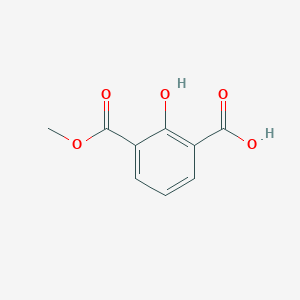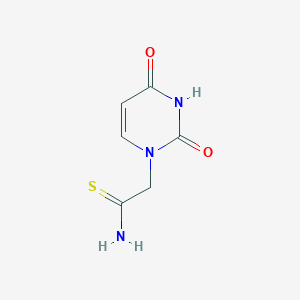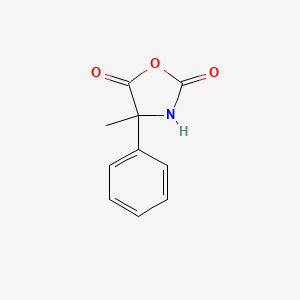
4-Methyl-4-phenyloxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-phenyloxazolidine-2,5-dione is a heterocyclic organic compound with the molecular formula C10H9NO3 It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a phenyl group and a methyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-4-phenyloxazolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of phenylglycine with acetic anhydride, followed by cyclization. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-phenyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Methyl-4-phenyloxazolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-4-phenyloxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Oxazolidinedione: A structurally related compound with similar chemical properties.
5,5-Dimethyl-2,4-oxazolidinedione: Another related compound with different substituents on the oxazolidine ring.
Uniqueness
4-Methyl-4-phenyloxazolidine-2,5-dione is unique due to the presence of both a phenyl group and a methyl group on the oxazolidine ring
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
4-methyl-4-phenyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H9NO3/c1-10(7-5-3-2-4-6-7)8(12)14-9(13)11-10/h2-6H,1H3,(H,11,13) |
InChI Key |
QXCPIVNXHUWDQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


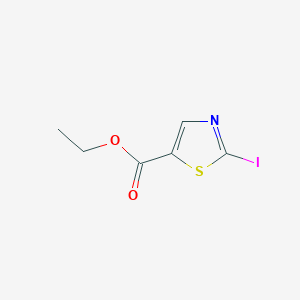

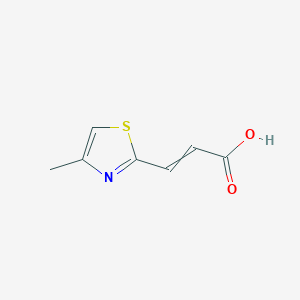
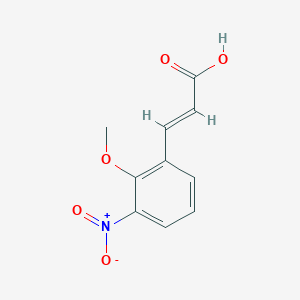
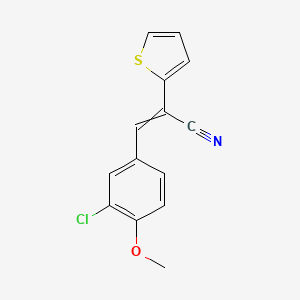
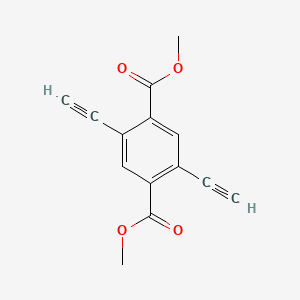
![3-[2-(Benzyloxy)ethyl]oxetane](/img/structure/B11722310.png)

![6-Nitropyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B11722314.png)

